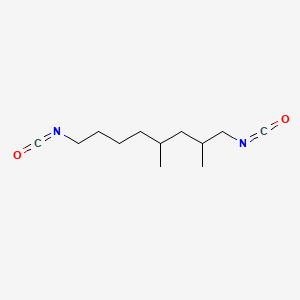

2,4-Dimethyloctane-1,8-diyl diisocyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68882-56-4 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1,8-diisocyanato-2,4-dimethyloctane |

InChI |

InChI=1S/C12H20N2O2/c1-11(5-3-4-6-13-9-15)7-12(2)8-14-10-16/h11-12H,3-8H2,1-2H3 |

InChI Key |

ULJDCHKHOJHGBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN=C=O)CC(C)CN=C=O |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of 2,4 Dimethyloctane 1,8 Diyl Diisocyanate

Established Methodologies for Aliphatic Diisocyanate Synthesis

The industrial production of aliphatic diisocyanates is dominated by the phosgenation of their corresponding aliphatic diamines. ebrary.net This process is analogous to the synthesis of aromatic isocyanates. ebrary.net Key commercial aliphatic diisocyanates, such as Hexamethylene diisocyanate (HDI), Isophorone (B1672270) diisocyanate (IPDI), and 4,4'-Diisocyanatodicyclohexylmethane (H12MDI), are all manufactured via this route. ebrary.netamericanchemistry.com

The general phosgenation process involves reacting the primary diamine with an excess of phosgene (B1210022) in an inert solvent. google.com The reaction proceeds through two main stages:

Carbamoyl (B1232498) Chloride Formation: The amine reacts with phosgene to form a carbamoyl chloride and hydrogen chloride (HCl). A parallel reaction also forms an amine hydrochloride salt, which is typically insoluble. google.com

Thermolysis: The carbamoyl chloride is then heated to eliminate another molecule of HCl, yielding the final diisocyanate. ebrary.netgoogle.com The amine hydrochloride also reacts with further phosgene to be converted into the diisocyanate. ebrary.net

The reaction is exothermic and very rapid, necessitating efficient mixing to prevent side reactions. google.comnih.gov The process can be carried out continuously in reactors such as stirred vessels or tube reactors. google.com An alternative gas-phase phosgenation process exists where the vaporous diamine is reacted with phosgene at high temperatures (200 to 600 °C). google.com

Aliphatic diisocyanates are crucial raw materials for aliphatic polyurethanes. alipa.org Due to the hazards associated with the monomeric diisocyanates, they are often converted into polyisocyanate prepolymers, which have a much lower vapor pressure. alipa.org Common derivatization reactions include trimerization to form isocyanurates, dimerization to form uretdiones, and biuret (B89757) formation. alipa.orgacs.org

Potential Routes for the Synthesis of 2,4-Dimethyloctane-1,8-diyl Diisocyanate

While specific literature on the synthesis of this compound is not extensively detailed, its production can be inferred from established methods for other aliphatic diisocyanates. The synthesis would logically begin with the corresponding diamine precursor, 2,4-dimethyloctane-1,8-diamine (B8751681).

The primary precursor for the synthesis of this compound is 2,4-dimethyloctane-1,8-diamine. The synthesis of this specific branched diamine is not widely documented, but plausible routes can be derived from general methods for preparing linear and branched aliphatic diamines.

A common industrial route to linear α,ω-diamines is the hydrogenation of the corresponding dinitriles. For instance, 1,8-diaminooctane (B148097) can be synthesized by the catalytic hydrogenation of 1,6-dicyanohexane (suberonitrile) using a nickel catalyst. chemicalbook.com A potential pathway to 2,4-dimethyloctane-1,8-diamine could therefore start from a suitably substituted dinitrile, 2,4-dimethyloctanedinitrile.

Another established method is the amination of diols. 1,8-diaminooctane can be produced from 1,8-octanediol (B150283) by reacting it with ammonia (B1221849) in an autoclave at elevated temperature and pressure. chemicalbook.com This suggests that 2,4-dimethyloctane-1,8-diol could serve as a precursor to the target diamine.

Phosgenation: This remains the most prevalent industrial method for converting diamines to diisocyanates. osti.gov The synthesis of this compound via this route would involve reacting 2,4-dimethyloctane-1,8-diamine with phosgene, likely in an inert solvent like toluene (B28343) or xylene. nih.gov The reaction mechanism involves the stepwise conversion of the two primary amine groups. nih.gov Each amine group first reacts with phosgene to form a carbamoyl chloride intermediate, which then eliminates HCl upon heating to form the isocyanate group. ebrary.net An excess of phosgene is typically used to drive the reaction to completion and to convert any amine hydrochloride salts that form back into the reaction pathway. ebrary.net The reaction temperature can range from 0°C up to 150°C. google.comnih.gov

Carbonylation: Reductive carbonylation represents a non-phosgene alternative. This process can convert dinitro compounds directly into dicarbamates using a catalyst (e.g., palladium or selenium) in an alcohol solvent. ebrary.net The resulting carbamate (B1207046) is then thermally decomposed to yield the diisocyanate and alcohol, which can be recycled. ebrary.net A potential, though less direct, route could involve the synthesis of 2,4-dimethyloctane-1,8-dinitrate and its subsequent reductive carbonylation.

Growing safety and environmental concerns over the use of highly toxic phosgene have driven research into alternative, non-phosgene routes for isocyanate production. google.comnih.gov

Thermolysis of Carbamates: A prominent non-phosgene method involves the thermal decomposition of carbamates (urethanes). The diamine (2,4-dimethyloctane-1,8-diamine) can be reacted with a reagent like dimethyl carbonate (DMC) or urea (B33335) to form the corresponding bis-carbamate. ebrary.netmdpi.com This intermediate is then heated, causing it to decompose into the target diisocyanate and a byproduct (e.g., methanol), which can often be recycled. ebrary.net This approach avoids the direct use of phosgene entirely.

The Curtius Rearrangement: This classic organic reaction can be adapted for diisocyanate synthesis. The process starts with a dicarboxylic acid (e.g., 2,4-dimethyloctanedioic acid), which is converted to a diacyl azide (B81097). ebrary.net Upon heating, the acyl azide undergoes a rearrangement, losing nitrogen gas to form the diisocyanate. ebrary.net While historically hampered by the explosive nature of azide intermediates, the development of flow chemistry techniques has made this route safer and more scalable, allowing for the in-situ generation and immediate conversion of the azide. osti.gov

Reaction of Formamides with Diorganocarbonates: Another patented non-phosgene process involves reacting an organic formamide (B127407) with a diorganocarbonate. The resulting product is then thermolyzed to produce the corresponding isocyanate. google.com This method offers a pathway that can recycle byproducts to generate additional starting materials. google.com

| Method | Primary Reactants | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation | Diamine, Phosgene (COCl₂) | Two-step process (carbamoyl chloride formation, then thermolysis). ebrary.netgoogle.com | Highly efficient, well-established industrial process. osti.gov | Uses highly toxic and corrosive phosgene; produces HCl byproduct. google.com |

| Carbamate Thermolysis | Diamine, Dimethyl Carbonate (DMC) or Urea | Forms a stable dicarbamate intermediate which is then cracked at high temperature. ebrary.net | Avoids phosgene; byproducts like methanol (B129727) can be recycled. ebrary.netgoogle.com | Requires high temperatures for thermolysis; may have lower overall efficiency than phosgenation. ebrary.net |

| Curtius Rearrangement | Dicarboxylic Acid | Converts acid to acyl azide, which rearranges to isocyanate upon heating. ebrary.net | Phosgene-free; can utilize bio-based diacids; safer with flow chemistry. osti.gov | Involves potentially explosive azide intermediates; requires careful handling. ebrary.net |

Chemical Transformations Leading to this compound Derivatives

Like other aliphatic diisocyanates, this compound would be a reactive monomer, with its isocyanate (-NCO) groups readily participating in addition reactions. In industrial applications, particularly for coatings, adhesives, and elastomers, monomeric diisocyanates are often converted into higher molecular weight derivatives or prepolymers to reduce volatility and modify reactivity and final properties. alipa.org

Oligomerization: The isocyanate groups can react with each other in the presence of specific catalysts to form stable oligomers. The most common reaction is trimerization, which yields a highly stable, six-membered isocyanurate ring. alipa.orgacs.org Dimerization to form a four-membered uretdione ring is also possible. acs.org These reactions create polyisocyanates that are used as crosslinkers in two-component polyurethane systems. alipa.org

Biuret and Allophanate (B1242929) Formation: Polyisocyanates containing biuret linkages can be formed by reacting the diisocyanate with a small amount of water or a diamine to form a urea, which then reacts with two more diisocyanate molecules. Allophanates are formed when an isocyanate group reacts with the N-H bond of a previously formed urethane (B1682113) linkage. These structures increase the functionality and crosslink density of the final polymer.

Polyurethane Formation: The most significant transformation is the reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. The isocyanate groups react with the hydroxyl groups to create urethane linkages. The properties of the resulting polyurethane elastomer or coating depend heavily on the structure of both the diisocyanate and the polyol. researchgate.netmdpi.com The branched, aliphatic structure of this compound would likely impart flexibility and excellent photolytic stability to the resulting polymer. google.comnih.gov

| Derivative Type | Formation Reaction | Key Structural Feature | Typical Application |

|---|---|---|---|

| Isocyanurate (Trimer) | Catalytic cyclotrimerization of three isocyanate groups. acs.org | Six-membered heterocyclic ring. | Crosslinkers for durable coatings. alipa.org |

| Uretdione (Dimer) | Catalytic dimerization of two isocyanate groups. acs.org | Four-membered heterocyclic ring. | Used in powder coatings and as a blocked isocyanate precursor. |

| Biuret | Reaction of a urea with excess diisocyanate. alipa.org | -NH-CO-NR-CO-NH- linkage. | Crosslinkers in coating formulations. |

| Polyurethane | Reaction of diisocyanate with a polyol. mdpi.com | Repeating urethane (-NH-CO-O-) linkages. | Elastomers, coatings, adhesives, foams. americanchemistry.com |

Fundamental Reactivity and Mechanistic Investigations of 2,4 Dimethyloctane 1,8 Diyl Diisocyanate

Electrophilic Nature of Isocyanate Functional Groups and Nucleophilic Additions

The isocyanate functional group (R−N=C=O) possesses a unique electronic structure that dictates its reactivity. wikipedia.org The carbon atom is bonded to two highly electronegative atoms: nitrogen and oxygen. nih.govcrowdchem.netsemanticscholar.org This arrangement results in a significant partial positive charge on the carbon atom, rendering it highly electrophilic and thus a prime target for nucleophilic attack. nih.govsemanticscholar.orgresearchgate.net The reactivity of the isocyanate group is enhanced by electron-withdrawing substituents on the alkyl chain and diminished by electron-donating groups. semanticscholar.orgrsc.org

The fundamental reaction of isocyanates is nucleophilic addition. nih.gov The generally accepted mechanism involves the attack of a nucleophilic agent on the electrophilic carbon atom of the isocyanate group. researchgate.netrsc.org This is followed by the transfer of a proton from the nucleophile to the nitrogen atom of the isocyanate, resulting in an addition product. rsc.org This stepwise associative mechanism is a common pathway for reactions with various nucleophiles. nih.gov

Common nucleophiles that react readily with isocyanates include compounds with active hydrogen atoms, such as alcohols, amines, water, and thiols. wikipedia.orgresearchgate.net

Reaction with Alcohols: Forms a urethane (B1682113) linkage. wikipedia.org

Reaction with Amines: Produces a urea (B33335) derivative. wikipedia.org

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea. wikipedia.orgnoaa.gov

Reaction Kinetics and Thermodynamics in Diisocyanate Reactions with Active Hydrogen Compounds

The reactions of diisocyanates with compounds containing active hydrogen are influenced by several factors, including the structure of the reactants, the solvent, and the presence of catalysts.

Reaction Kinetics: The rate of reaction for isocyanates with various active hydrogen compounds is not uniform. Generally, the uncatalyzed reaction rates decrease in the following order: primary aliphatic amines > secondary aliphatic amines > primary alcohols > water > thiols > phenols. researchgate.netresearchgate.net Aromatic amines are typically less reactive than aliphatic amines. researchgate.net The significant difference in reactivity is highlighted by the fact that the reaction with amines can be about 1000 times faster than the reaction with water. researchgate.net

Below is a table illustrating the typical relative reaction rates of isocyanates with various nucleophiles.

| Active Hydrogen Compound | Typical Structure | Relative Reaction Rate |

|---|---|---|

| Primary Aliphatic Amine | R-NH₂ | ~100,000 |

| Secondary Aliphatic Amine | R₂NH | ~20,000 - 50,000 |

| Primary Alcohol | R-OH | ~100 |

| Water | H₂O | ~100 |

| Phenol | Ar-OH | ~3 |

| Thiol | R-SH | ~1-5 |

| Urea (forming Biuret) | R-NH-CO-NH-R' | ~1 |

| Urethane (forming Allophanate) | R-NH-CO-O-R' | ~0.2 |

Thermodynamics: The reaction between an isocyanate and an alcohol to form a urethane is an exothermic process. ebrary.net The reported heat of formation typically ranges from -16 to -34 kcal/mol. ebrary.net The exact enthalpy of the reaction is slightly dependent on the structure of the alcohol and the isocyanate. ebrary.netresearchgate.net The urethane bond exists in a temperature-dependent equilibrium with its reactants, and at elevated temperatures, it can undergo a reversion reaction back to the isocyanate and hydroxyl components. ebrary.net Aliphatic isocyanates generally form more thermally stable urethane bonds compared to their aromatic counterparts. ebrary.net

The following table provides representative enthalpy values for urethane formation from various isocyanates and alcohols.

| Isocyanate | Alcohol | Enthalpy of Urethane Formation (kcal/mol) |

|---|---|---|

| Phenyl Isocyanate | n-Butyl | -25.1 |

| Phenyl Isocyanate | Isobutyl | -24.1 |

| Phenyl Isocyanate | sec-Butyl | -23.4 |

| p-Tolyl Isocyanate | n-Butyl | -24.7 |

| p-Tolyl Isocyanate | Isobutyl | -23.9 |

| p-Tolyl Isocyanate | sec-Butyl | -23.6 |

| 2,4-Toluene Diisocyanate | n-Butyl | -22.0 |

| 2,4-Toluene Diisocyanate | Isobutyl | -21.3 |

Self-Reactions and Side Reactions of Isocyanates

In addition to reacting with active hydrogen compounds, isocyanate groups can undergo self-reactions or react with the products of the primary reaction, leading to the formation of various structures. These reactions are often influenced by temperature and the presence of specific catalysts. kglmeridian.com

Self-Reactions:

Dimerization: Two isocyanate molecules can react to form a four-membered ring structure known as a uretidinedione (or uretdione). researchgate.netpoliuretanos.net This reaction is reversible, particularly at elevated temperatures. mdpi.com Dimerization is generally more common for aromatic isocyanates than for aliphatic ones. poliuretanos.netmdpi.com

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered heterocyclic ring called an isocyanurate. researchgate.netpoliuretanos.netutwente.nl This reaction is of significant commercial importance, particularly in the production of rigid foams and coatings, as it creates a trifunctional cross-linking point. poliuretanos.netutwente.nlacs.org

Side Reactions:

Allophanate (B1242929) Formation: An isocyanate group can react with the N-H bond of a previously formed urethane linkage. This results in the formation of an allophanate, which introduces a branch point in a polymer chain. acs.orgresearchgate.net This reaction is typically reversible and occurs at temperatures above 110-120°C. researchgate.nettandfonline.com

Biuret (B89757) Formation: In a similar fashion, an isocyanate group can react with the N-H bond of a urea linkage. wikipedia.org This reaction yields a biuret structure, which also acts as a cross-linking site. acs.orgtandfonline.com The formation of biurets is also a reversible process, generally occurring at temperatures above 120°C. researchgate.nettandfonline.com

These side reactions can significantly affect the properties of the final polymer by increasing cross-link density and altering the molecular architecture. acs.org

Catalytic Systems for Modulating 2,4-Dimethyloctane-1,8-diyl Diisocyanate Reactivity

Catalysts are frequently employed in isocyanate reactions to control the reaction rate and influence the selectivity towards desired products. kglmeridian.commt.com The choice of catalyst can have a profound impact on the reaction kinetics, favoring certain reactions (e.g., urethane formation, trimerization) over others. kglmeridian.com

For aliphatic diisocyanates like this compound, two main classes of catalysts are commonly used:

Tertiary Amines: Compounds such as triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are widely used catalysts. They are thought to function by activating the isocyanate group or the active hydrogen compound, thereby facilitating the nucleophilic addition. researchgate.nettandfonline.com Tertiary amines can sometimes equalize the reactivity of isocyanate groups in asymmetric diisocyanates. osti.gov

Organometallic Compounds: Metal-based catalysts, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are highly effective for the isocyanate-hydroxyl reaction. acs.orgosti.govresearchgate.net They are known to be highly selective for urethane formation. osti.gov Other organometallic catalysts based on zinc, bismuth, and zirconium are also used.

The selection of a specific catalytic system depends on the desired reaction profile. For instance, certain catalysts are highly specific for the trimerization (isocyanurate formation) reaction, while others predominantly catalyze the urethane formation reaction. utwente.nl The catalytic activity is also temperature-dependent, and the combination of catalyst and temperature provides a versatile means of controlling the complex network of reactions available to diisocyanates.

Polymerization Science Involving 2,4 Dimethyloctane 1,8 Diyl Diisocyanate

Polyaddition Reactions for Polyurethane Formation

Polyurethanes are a versatile class of polymers formed through the exothermic polyaddition reaction between a diisocyanate and a diol or polyol. researchgate.netnih.gov The general reaction involves the addition of the hydroxyl group across the N=C bond of the isocyanate, resulting in the formation of a urethane (B1682113) linkage.

In the formation of polyurethanes, 2,4-Dimethyloctane-1,8-diyl diisocyanate can react with a variety of polyols, which are macromolecules with multiple hydroxyl groups. Common polyols include polyether polyols and polyester (B1180765) polyols. The reaction with a diol leads to linear polymer chains, a process known as chain extension. When polyols with a functionality greater than two are used, a cross-linked network structure is formed, resulting in a thermoset polymer.

The reaction of this compound with a diol can be represented as follows:

n OCN-(CH₂)₂-CH(CH₃)-CH₂-CH(CH₃)-(CH₂)₂-NCO + n HO-R-OH → [-CO-NH-(CH₂)₂-CH(CH₃)-CH₂-CH(CH₃)-(CH₂)₂-NH-CO-O-R-O-]n

The methyl branches on the octane (B31449) backbone of the diisocyanate can influence the reaction rate and the properties of the resulting polyurethane. The steric hindrance from these branches may slightly reduce the reactivity of the isocyanate groups compared to a linear aliphatic diisocyanate of similar chain length.

The properties of polyurethanes derived from aliphatic diisocyanates are influenced by the structure of both the diisocyanate and the polyol. The following table illustrates the general effect of monomer structure on polyurethane properties.

| Monomer Component | Structural Feature | Effect on Polyurethane Properties |

| Diisocyanate | Aliphatic vs. Aromatic | Aliphatic diisocyanates generally provide better light stability and weather resistance. researchgate.net |

| Linear vs. Branched | Branching can disrupt chain packing, leading to lower crystallinity and increased flexibility. google.com | |

| Symmetry | Asymmetrical structures can hinder hard segment packing, resulting in softer polymers. google.com | |

| Polyol | Polyether vs. Polyester | Polyether polyols typically offer better hydrolytic stability and low-temperature flexibility, while polyester polyols can provide higher tensile strength and abrasion resistance. |

| Molecular Weight | Higher molecular weight polyols lead to a lower concentration of urethane groups and result in softer, more flexible polymers. |

This compound is also a key component in the synthesis of polyureas and poly(urethane-urea)s. Polyureas are formed through the rapid reaction of a diisocyanate with a diamine. This reaction is generally faster than the reaction with polyols and does not typically require a catalyst. The resulting urea (B33335) linkage (-NH-CO-NH-) contributes to strong intermolecular hydrogen bonding.

The synthesis of poly(urethane-urea) involves the reaction of a diisocyanate with a mixture of polyols and diamines, or by chain extending an isocyanate-terminated prepolymer with a diamine. These polymers combine the properties of both polyurethanes and polyureas.

Prepolymer Synthesis and Characteristics Utilizing this compound

The prepolymer technique is a common method for producing polyurethanes and related polymers. It involves a two-step process where the diisocyanate is first reacted with a portion of the polyol to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender (a low molecular weight diol or diamine) in a second step to form the final high molecular weight polymer.

An isocyanate-functional prepolymer is synthesized by reacting a stoichiometric excess of this compound with a polyol. This ensures that the resulting intermediate macromolecule is terminated with reactive isocyanate groups. The molecular weight and isocyanate content (%NCO) of the prepolymer can be controlled by adjusting the molar ratio of diisocyanate to polyol.

The synthesis of an isocyanate-functional prepolymer can be represented as:

Excess OCN-(CH₂)₂-CH(CH₃)-CH₂-CH(CH₃)-(CH₂)₂-NCO + HO-Polyol-OH → OCN-...-NH-CO-O-Polyol-O-CO-NH-...-NCO

The characteristics of the prepolymer, such as viscosity and %NCO, are crucial for the processing and properties of the final polymer.

| Prepolymer Property | Influencing Factor | Significance |

| Viscosity | Molecular weight of the polyol, NCO/OH ratio, temperature. | Affects the ease of mixing, handling, and processing of the polymer system. |

| %NCO Content | NCO/OH ratio. | Determines the stoichiometry for the subsequent chain extension reaction and influences the hard segment content of the final polymer. |

| Functionality | Functionality of the diisocyanate and polyol. | A functionality greater than two in either reactant leads to branched or cross-linked prepolymers. |

The architecture of the prepolymer plays a significant role in determining the final properties of the polymer. By carefully selecting the type and molecular weight of the polyol, and controlling the NCO/OH ratio, the prepolymer can be designed to yield polymers with specific characteristics. For instance, using a high molecular weight polyol will result in a prepolymer that leads to a polymer with a higher soft segment content, resulting in a more flexible and elastomeric material. Conversely, a lower molecular weight polyol will increase the hard segment content, leading to a more rigid polymer.

The branched structure of this compound can be utilized to engineer prepolymers with unique architectures. The asymmetry introduced by the methyl groups can lead to prepolymers with lower viscosity compared to those made from linear diisocyanates of similar molecular weight, which can be advantageous in certain applications.

Impact of this compound Structure on Polymer Architecture

The molecular structure of the diisocyanate is a critical factor that dictates the morphology and properties of the final polymer. researchgate.net The presence of methyl branches in this compound has a profound impact on the polymer architecture.

The introduction of short-chain branches in aliphatic diisocyanates can lower the modulus of the resulting polyurethane. google.com This is attributed to the disruption of the packing of the hard segments, which are formed by the aggregation of the diisocyanate and chain extender units. The irregular structure of the 2,4-dimethyl substituted backbone hinders the formation of well-ordered crystalline domains within the hard segments. This leads to a lower degree of phase separation between the hard and soft segments, resulting in a softer and more flexible material.

In contrast, polyurethanes prepared from non-branched, symmetric aliphatic diisocyanates tend to exhibit higher modulus due to more efficient packing of the hard segments. google.com The structure of the diisocyanate also influences the thermal properties of the polymer. The disruption in chain packing caused by the methyl branches in this compound would be expected to lower the melting temperature of the hard segment domains compared to polymers made from linear aliphatic diisocyanates.

Role of the Branched Aliphatic Backbone in Polymer Network Formation

The structure of this compound, characterized by a flexible eight-carbon aliphatic chain with two methyl branches, profoundly influences the formation and characteristics of polymer networks, particularly in polyurethanes. Unlike their aromatic counterparts, aliphatic diisocyanates generally yield polymers with greater flexibility and resistance to UV degradation. rsc.org The branching in the backbone further modulates these properties.

The methyl groups at the 2 and 4 positions introduce steric hindrance, which affects the packing efficiency of the polymer chains. In the context of polyurethane hard segments, which are formed by the reaction of diisocyanates and chain extenders, this branching disrupts the regular arrangement and hydrogen bonding that typically lead to high-modulus materials. nih.govresearchgate.net Consequently, polymers synthesized from this compound are expected to exhibit a lower modulus and increased softness compared to those derived from linear aliphatic diisocyanates like 1,8-octane diisocyanate. This is due to the asymmetric short-chain branches hindering the packing of the hard segments. nih.govresearchgate.net

The flexibility of the octane backbone, combined with the disorder introduced by the methyl branches, can lead to a more amorphous polymer network with a lower glass transition temperature (Tg). This is because the branches increase the free volume within the polymer matrix, facilitating segmental motion.

To illustrate the influence of the branched aliphatic backbone, the following table presents hypothetical data comparing the expected properties of polyurethanes synthesized from a linear versus a branched C8 aliphatic diisocyanate.

| Property | Polyurethane from 1,8-Octane Diisocyanate (Linear) | Polyurethane from this compound (Branched) |

| Tensile Modulus | Higher | Lower |

| Hard Segment Packing | More Ordered | Less Ordered / Disrupted |

| Hydrogen Bonding Index | Higher | Lower |

| Glass Transition Temp. (Tg) | Higher | Lower |

| Crystallinity | Potentially Semi-crystalline | Largely Amorphous |

This table is generated based on established principles of polymer chemistry to illustrate expected trends.

Stereochemical Influences on Polymer Microstructure

The presence of two chiral centers at the 2nd and 4th carbon atoms of this compound gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The use of a specific stereoisomer or a mixture of them can have a profound impact on the microstructure and, consequently, the macroscopic properties of the resulting polymer.

When a single stereoisomer, such as (2R, 4R) or (2S, 4S), is used in the polymerization, it can lead to the formation of a stereoregular polymer. This regularity in the polymer chain can facilitate more ordered packing and potentially induce crystallinity, leading to materials with distinct thermal and mechanical properties compared to those synthesized from a racemic mixture.

Conversely, the use of a racemic mixture (a mix of all stereoisomers) will result in an atactic polymer, where the stereochemistry of the repeating units is random. This lack of stereoregularity will further disrupt chain packing, leading to a more amorphous material with potentially lower density and a broader glass transition.

The specific spatial arrangement of the methyl groups in the different stereoisomers will also influence the reactivity of the isocyanate groups and the conformation of the resulting polymer chains. This can affect the kinetics of polymerization and the final morphology of the polymer network.

The following table outlines the potential polymer microstructures and expected properties based on the stereochemistry of the this compound monomer.

| Monomer Stereochemistry | Resulting Polymer Microstructure | Expected Properties |

| Single Enantiomer (e.g., (2R, 4R)) | Isotactic | Potentially higher crystallinity, higher melting point, improved mechanical strength. |

| Racemic Mixture of Enantiomers (e.g., (2R, 4R) and (2S, 4S)) | Stereoblock or Atactic | Properties will depend on the polymerization conditions. |

| Meso Compound (e.g., (2R, 4S)) | Syndiotactic-like | Different packing and properties compared to the isotactic polymer. |

| Mixture of all Stereoisomers | Atactic | Amorphous, lower density, broader glass transition. |

This table is generated based on established principles of stereochemistry in polymerization to illustrate expected trends.

Advanced Materials Engineering Through 2,4 Dimethyloctane 1,8 Diyl Diisocyanate

Tailoring Polymer Properties via Diisocyanate Composition and Reaction Conditions

The properties of polyurethanes are intricately linked to the structure of their constituent diisocyanates. Factors such as symmetry, molecular weight, and the nature of the backbone (aliphatic or aromatic) of the diisocyanate play a pivotal role in determining the final characteristics of the polymer. For instance, the symmetry of the diisocyanate molecule influences the packing efficiency of the hard segments in the polyurethane, which in turn affects the degree of phase separation from the soft segments. nih.govmdpi.com A higher degree of phase separation often leads to enhanced mechanical properties.

The reaction conditions during polymerization also offer a significant level of control over the final polymer properties. The choice of catalyst, reaction temperature, and the stoichiometric ratio of diisocyanate to polyol (the NCO/OH ratio) can be modulated to fine-tune characteristics such as molecular weight, crosslink density, and morphology. researchgate.net For example, an excess of diisocyanate can lead to the formation of allophanate (B1242929) or biuret (B89757) linkages, resulting in a more crosslinked and rigid material.

While these principles are well-established for common diisocyanates, specific data on how these factors precisely influence polymers derived from 2,4-Dimethyloctane-1,8-diyl diisocyanate is not available in the current body of scientific literature. The branched and potentially chiral nature of this specific diisocyanate suggests that it could impart unique properties to polyurethanes, such as altered crystallinity and solubility, but detailed research findings are required to substantiate such hypotheses.

Fabrication of Elastomeric and Coating Materials

Polyurethane Elastomers with Enhanced Segmental Mobility

Polyurethane elastomers derive their characteristic properties from the microphase separation of hard and soft segments. The soft segments, typically composed of long-chain polyols, provide flexibility and elasticity, while the hard segments, formed by the diisocyanate and a chain extender, contribute to the material's strength and resilience through physical crosslinking via hydrogen bonding. mdpi.com

In the case of this compound, its branched aliphatic structure would be expected to hinder hard segment crystallization, potentially leading to softer elastomers with a lower glass transition temperature of the soft segment. However, without experimental data, it is not possible to definitively describe the specific segmental mobility characteristics of polyurethanes derived from this particular diisocyanate.

Polyurethane Coatings with Tunable Mechanical and Surface Properties

Polyurethane coatings are valued for their durability, chemical resistance, and versatility. The properties of these coatings can be tailored for specific applications by carefully selecting the raw materials, including the diisocyanate. The chemical nature of the diisocyanate affects not only the mechanical properties of the cured coating, such as hardness and flexibility, but also its surface properties, including gloss and adhesion.

For instance, coatings based on aliphatic diisocyanates are known for their excellent UV stability and are often used in outdoor applications. The crosslink density of the coating, which can be controlled by the functionality of the reactants and the cure conditions, is a key factor in determining its mechanical strength and solvent resistance. google.com

The use of a branched diisocyanate like this compound in a coating formulation could potentially lead to a lower viscosity of the prepolymer, which would be beneficial for processing. The resulting coating might exhibit a unique balance of hardness and flexibility due to the influence of the methyl branches on the polymer network formation. However, specific research on coatings formulated with this diisocyanate is necessary to determine the precise effects on mechanical and surface properties.

Supramolecular Polymerization and Self-Assembly Processes

Solvent-Induced Helicity and Chiral Induction in Diisocyanate-Derived Polymers

Supramolecular chemistry offers a powerful approach to creating ordered polymeric structures through non-covalent interactions such as hydrogen bonding. In the context of polyurethanes, the urethane (B1682113) linkages can act as hydrogen bond donors and acceptors, driving the self-assembly of polymer chains. When chiral centers are introduced into the polymer backbone, for instance, through the use of a chiral diisocyanate, this self-assembly can lead to the formation of helical structures. rsc.org

The choice of solvent can play a crucial role in directing the self-assembly process. A solvent that interacts favorably with specific segments of the polymer can influence the conformation of the polymer chains and promote the formation of a particular helical sense. researchgate.net This phenomenon, known as solvent-induced helicity, is a key area of research in the development of "smart" materials that can respond to their environment.

Given that this compound possesses chiral centers, polymers derived from it are candidates for forming chiral supramolecular structures. The interaction of these polymers with chiral solvents could potentially lead to the amplification of chirality and the formation of well-defined helical assemblies. cjps.org However, experimental studies are required to explore and confirm such solvent-induced chiral phenomena in polymers based on this specific diisocyanate.

Formation of Ordered Polymeric Aggregates and Fibrils

The self-assembly of polymers into ordered aggregates and fibrils is a process of significant interest for the development of advanced materials with applications in areas such as nanotechnology and biomedicine. In the case of polyurethanes, the hierarchical self-assembly is driven by the interplay of hydrogen bonding within the hard segments and the phase separation from the soft segments.

The structure of the diisocyanate can have a profound impact on the morphology of the resulting aggregates. Diisocyanates that promote strong and regular hydrogen bonding can lead to the formation of highly ordered, fibrillar structures. rsc.org The length, persistence, and connectivity of these fibrils determine the macroscopic properties of the material.

Polymers synthesized from this compound could exhibit unique aggregation behavior due to the presence of methyl branches. These branches might introduce steric hindrance that influences the directionality and strength of hydrogen bonding, potentially leading to the formation of novel aggregate morphologies. The chirality of the diisocyanate could also be transferred to the supramolecular level, resulting in the formation of helical fibrils. acs.org As with the other topics, dedicated research is needed to investigate the specific self-assembly processes of polymers derived from this compound.

Spectroscopic and Analytical Characterization of 2,4 Dimethyloctane 1,8 Diyl Diisocyanate and Its Polymeric Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of polymers. For polyurethanes derived from 2,4-Dimethyloctane-1,8-diyl diisocyanate, both ¹H and ¹³C NMR would be indispensable for confirming the polymer structure.

In the ¹H NMR spectrum of the monomer, one would expect to find characteristic signals for the methyl protons, the methine protons at the chiral centers, the methylene (B1212753) protons along the octane (B31449) backbone, and the methylene protons adjacent to the isocyanate groups. Upon polymerization, the formation of the urethane (B1682113) linkage (-NH-COO-) would lead to the appearance of a new signal for the N-H proton, typically in the range of 5-9 ppm, and a shift in the signals of the methylene protons adjacent to the newly formed urethane bond.

The ¹³C NMR spectrum of the this compound monomer would show distinct resonances for the isocyanate carbon (-N=C=O) typically around 120-130 ppm. The various methyl, methine, and methylene carbons of the dimethyloctane backbone would also have characteristic chemical shifts. Following polymerization, the isocyanate signal would disappear and be replaced by a new signal for the urethane carbonyl carbon (-NH-C OO-) in the region of 150-160 ppm. The chemical shifts of the carbons in the backbone adjacent to the urethane linkage would also be altered, providing further confirmation of successful polymerization.

Table 1: Predicted ¹H NMR Chemical Shifts for a Polyurethane based on this compound and a Generic Diol

| Functional Group | Predicted Chemical Shift (ppm) |

| Methyl protons (-CH₃) | 0.8 - 1.0 |

| Methylene protons (-CH₂-) | 1.2 - 1.7 |

| Methine protons (-CH-) | 1.5 - 2.0 |

| Methylene protons adjacent to urethane (-CH₂-OOC-) | 3.8 - 4.2 |

| Urethane proton (-NH-) | 5.0 - 9.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Polyurethane based on this compound and a Generic Diol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl carbons (-CH₃) | 10 - 20 |

| Methylene carbons (-CH₂-) | 25 - 40 |

| Methine carbons (-CH-) | 30 - 45 |

| Methylene carbons adjacent to urethane (-CH₂-OOC-) | 60 - 70 |

| Urethane carbonyl carbon (-NH-COO-) | 150 - 160 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring the progress of polymerization reactions.

For this compound, the most prominent feature in its IR spectrum would be a strong, sharp absorption band around 2250-2280 cm⁻¹ corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). The presence of aliphatic C-H stretching vibrations would also be observed between 2850 and 3000 cm⁻¹.

During the synthesis of polyurethanes, the disappearance of the isocyanate peak can be monitored in real-time to follow the reaction kinetics. Concurrently, the formation of the urethane linkage is evidenced by the appearance of several new characteristic bands: an N-H stretching vibration around 3300-3500 cm⁻¹, a C=O (urethane carbonyl) stretching vibration typically between 1680 and 1740 cm⁻¹, and C-N stretching and N-H bending vibrations in the 1500-1560 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would also be valuable. The -N=C=O symmetric stretch, which is often weak in the IR, may show a stronger signal in the Raman spectrum. The C-C backbone of the dimethyloctane unit would also give rise to characteristic Raman signals.

Table 3: Key IR Absorption Bands for Monitoring the Polymerization of this compound

| Functional Group | Wavenumber (cm⁻¹) | Observation |

| Isocyanate (-N=C=O) | 2250 - 2280 | Disappears as reaction proceeds |

| N-H (urethane) | 3300 - 3500 | Appears upon urethane formation |

| C=O (urethane) | 1680 - 1740 | Appears upon urethane formation |

| C-N / N-H bend | 1500 - 1560 | Appears upon urethane formation |

Chromatographic Techniques for Purity and Molecular Weight Distribution of Polymeric Products

Chromatographic techniques are essential for assessing the purity of the monomer and for determining the molecular weight and molecular weight distribution of the resulting polymers.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) would be a suitable method to determine the purity of the volatile this compound monomer.

For the polymeric products, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. Larger molecules elute faster than smaller molecules. By calibrating with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight distribution of the polyurethane can be determined. This information is crucial as it directly influences the mechanical and physical properties of the final material.

Table 4: Typical Parameters Obtained from SEC/GPC Analysis of a Polyurethane

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mn | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | A molecular weight determination that is more sensitive to the presence of high molecular weight species. |

| Polydispersity Index | PDI | A measure of the breadth of the molecular weight distribution (Mw/Mn). A value of 1.0 indicates a monodisperse polymer. |

Advanced Microscopy for Polymer Morphology and Microstructure Characterization

Advanced microscopy techniques are vital for understanding the morphology and microstructure of polyurethanes, which are often semi-crystalline or phase-separated materials.

Scanning Electron Microscopy (SEM) would be used to visualize the surface topography of the polyurethane films or foams. It can reveal information about porosity, surface defects, and the dispersion of any fillers or additives.

Transmission Electron Microscopy (TEM) can provide higher resolution images of the internal structure of the polymer. For polyurethanes, which are block copolymers, TEM can be used to visualize the phase-separated morphology of hard and soft segments, which dictates many of the material's properties.

Atomic Force Microscopy (AFM) is another powerful tool for studying the surface of polymers at the nanoscale. AFM can provide three-dimensional images of the surface and can also be used in tapping mode to map out the different phases (hard and soft segments) based on their mechanical properties. The phase-separated morphology, including the size, shape, and distribution of the hard domains within the soft matrix, could be characterized.

Due to the lack of specific studies on polymers derived from this compound, no specific micrographs or detailed morphological descriptions can be provided. The morphology would be highly dependent on the specific polyol used in the synthesis, the stoichiometry, and the thermal history of the material.

Computational Chemistry and Theoretical Modeling of 2,4 Dimethyloctane 1,8 Diyl Diisocyanate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules, which in turn governs their reactivity. For 2,4-dimethyloctane-1,8-diyl diisocyanate, these calculations can predict a range of fundamental properties. Methods like Density Functional Theory (DFT) are commonly employed to determine optimized molecular geometries, electronic energies, and the distribution of electron density.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would highlight the electrophilic nature of the carbon atoms in the isocyanate groups, making them susceptible to nucleophilic attack, which is the fundamental reaction in polyurethane formation.

Table 1: Illustrative Quantum Chemical Data for Isocyanate Monomers

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations for isocyanate-containing molecules.

Molecular Dynamics Simulations of Polymerization and Material Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com In the context of this compound, MD simulations can be employed to model the polymerization process and predict the properties of the resulting polyurethane materials. tue.nl

The simulation begins by constructing a simulation box containing the diisocyanate monomers and other reactants, such as polyols. tue.nl By defining reactive force fields, the simulation can mimic the chemical reactions that lead to polymer chain growth. mdpi.com This allows for the investigation of polymerization kinetics, including the rate of reaction and the evolution of molecular weight distribution over time. tue.nl

Once the polymer structure is formed, MD simulations can be used to predict a wide range of material properties. By simulating the system at different temperatures, the glass transition temperature (Tg) can be determined by observing changes in properties like density or specific volume. rsc.org Mechanical properties such as Young's modulus, bulk modulus, and shear modulus can also be calculated by applying deformations to the simulated polymer and measuring the stress response.

Table 2: Predicted Material Properties of a Polyurethane System from MD Simulations

| Property | Predicted Value | Description |

| Glass Transition Temperature (Tg) | 85 °C | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Young's Modulus | 2.1 GPa | A measure of the material's stiffness. |

| Density | 1.15 g/cm³ | The mass per unit volume of the polymer. |

| Cohesive Energy Density | 450 J/cm³ | A measure of the intermolecular forces within the polymer. |

Note: This table presents hypothetical data that could be generated from MD simulations of a polyurethane derived from this compound.

Predicting Conformational Preferences and Stereoisomerism

The flexible aliphatic backbone of this compound, with its two chiral centers at the 2nd and 4th positions, gives rise to a complex landscape of conformational possibilities and stereoisomers. Computational methods can be employed to explore these aspects in detail.

Quantum chemical calculations can be used to determine the relative energies of different conformers by rotating various single bonds in the molecule. This allows for the identification of the most stable, low-energy conformations. Understanding the preferred shapes of the monomer is crucial as it can influence the packing of polymer chains and, consequently, the macroscopic properties of the resulting material.

The presence of two chiral centers means that this compound can exist as a mixture of diastereomers ((2R,4R), (2S,4S), (2R,4S), and (2S,4R)). Computational modeling can be used to study the properties of polymers derived from different stereoisomers. For instance, MD simulations could reveal how the stereochemistry of the monomer affects the chain conformation, inter-chain interactions, and ultimately, the mechanical and thermal properties of the polymer.

Structure-Property Relationship Modeling in this compound Derived Polymers

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of molecules with their physical and chemical properties. nih.gov This methodology can be particularly useful for designing novel polymers with desired characteristics.

In the context of polymers derived from this compound, QSPR models can be developed to predict various properties based on the molecular descriptors of the repeating unit. These descriptors are numerical representations of the molecular structure and can include constitutional, topological, geometrical, and quantum-chemical parameters.

By building a database of known polymers and their experimentally determined properties, statistical methods and machine learning algorithms can be used to create a model that links the molecular descriptors to properties such as glass transition temperature, modulus, and refractive index. nih.gov Such a model could then be used to virtually screen new polymer compositions, for example, by varying the polyol component reacted with this compound, to identify candidates with optimized properties before undertaking expensive and time-consuming experimental synthesis. nih.gov

Future Research Directions and Emerging Applications of 2,4 Dimethyloctane 1,8 Diyl Diisocyanate

Integration in Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to external triggers like temperature, pH, or light. nih.govscispace.com The integration of 2,4-Dimethyloctane-1,8-diyl diisocyanate into such systems is a compelling avenue for future research.

Researchers could explore the synthesis of polyurethanes by reacting this compound with functional diols that contain thermoresponsive or pH-sensitive moieties. The branched, flexible aliphatic structure of this diisocyanate could influence the phase transition behavior, such as the lower critical solution temperature (LCST) in thermoresponsive polymers. dtu.dk The methyl groups may affect chain packing and water interaction, potentially allowing for fine-tuning of the temperature at which the polymer transitions from soluble to insoluble. This could lead to the development of novel injectable hydrogels or smart coatings. Further investigation is required to determine how its specific chain architecture impacts the sensitivity and reversibility of these stimuli-responsive systems. nih.gov

Table 1: Potential Research Topics for this compound in Stimuli-Responsive Systems

| Research Area | Potential Diol Co-Monomer | Target Stimulus | Potential Application |

|---|---|---|---|

| Thermoresponsive Hydrogels | Poly(N-isopropylacrylamide) (PNIPAM) based diols | Temperature | Controlled Drug Delivery, Tissue Engineering |

| pH-Sensitive Nanoparticles | Diols with tertiary amine or carboxylic acid groups | pH | Targeted Drug Delivery, Biosensors |

| Light-Responsive Films | Diols containing azobenzene or spiropyran units | Light | Smart Adhesives, Optical Data Storage |

Development of Novel Polyurethane Architectures and Hybrid Materials

The structure of the diisocyanate is a critical factor in determining the final properties of polyurethane materials. mdpi.com Exploring the use of this compound in novel polymer architectures is a promising research direction. Its asymmetric branched structure could disrupt hard-segment packing in polyurethane elastomers, potentially leading to materials with high elasticity and durability. researchgate.net

Future studies could focus on synthesizing and characterizing segmented polyurethanes where this compound forms the hard segment. By varying the soft segment (e.g., different polyether or polyester (B1180765) diols), researchers could create a library of new materials. The key research questions would involve understanding how the methyl branches affect microphase separation, thermal properties, and mechanical performance compared to linear aliphatic diisocyanates like Hexamethylene diisocyanate (HDI). mdpi.comnih.gov Furthermore, this diisocyanate could be used to create hybrid materials, such as urethane-acrylate resins for 3D printing or coatings, where its unique structure might impart improved flexibility and impact resistance. mdpi.com

Green Chemistry Approaches in this compound Polymerization

Modern polymer science is increasingly focused on green chemistry principles, including the use of renewable resources and the elimination of hazardous reagents. sci-hub.sesemanticscholar.org Future research should investigate green approaches for the polymerization of this compound. A significant area of exploration would be its reaction with bio-based polyols derived from vegetable oils, lignin, or starches to create polyurethanes with a higher renewable content.

Another green chemistry avenue is the development of solvent-free polymerization processes, such as reactive extrusion or bulk polymerization. The viscosity and reactivity of this compound under these conditions would need to be thoroughly investigated. Additionally, exploring catalysis for its polymerization is crucial. Research into organocatalysts or other non-heavy metal catalysts could lead to more environmentally friendly production methods for polyurethanes based on this monomer, moving away from traditional tin-based catalysts. researchgate.net The ultimate goal would be to develop efficient, low-impact processes for creating high-performance polymers from this building block.

Role in Sustainable Polymerizations

Building on green chemistry principles, sustainability focuses on the entire lifecycle of a polymer, including its end-of-life. Research into the role of this compound in sustainable polymerizations could unlock significant value. A key area of investigation would be the design of recyclable or degradable polyurethanes.

The specific aliphatic structure of this compound might be leveraged to design polyurethanes with tailored degradability. By incorporating cleavable linkages into the polymer backbone alongside this diisocyanate, researchers could create materials that break down under specific conditions. Furthermore, the development of polyurethanes that can be chemically recycled back to their monomeric components is a major goal in polymer sustainability. Studies would be needed to assess the feasibility of cleaving the urethane (B1682113) bonds in polymers made from this compound and recovering the monomer for repolymerization, contributing to a circular economy for plastics.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 68882-56-4 alfa-chemistry.com |

| Molecular Formula | C₁₂H₂₀N₂O₂ alfa-chemistry.com |

| Molecular Weight | 224.30 g/mol alfa-chemistry.com |

| Density | 0.98 g/cm³ alfa-chemistry.com |

| Boiling Point | 306.3°C at 760 mmHg alfa-chemistry.com |

| Flash Point | 124.8°C alfa-chemistry.com |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2,4-Dimethyloctane-1,8-diyl diisocyanate-based polyurethanes, and how do reaction parameters influence polymer properties?

- Methodological Answer : Synthesis typically involves crosslinking with polyols or other nucleophiles under controlled stoichiometric ratios (e.g., 1:2 diisocyanate-to-polyol ratio). Reaction parameters such as temperature (25–80°C), solvent polarity (e.g., anhydrous toluene or DMF), and catalyst use (e.g., dibutyltin dilaurate) critically affect polymer crosslinking density and thermal stability. Post-synthesis characterization via FTIR (to confirm urethane linkages) and DSC (to assess glass transition temperatures) is essential .

Q. How should researchers characterize the chemical structure and purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Structural validation requires a combination of spectroscopic methods:

- NMR : To confirm the aliphatic chain geometry and isocyanate group placement.

- FTIR : To detect NCO stretching vibrations (~2270 cm⁻¹).

- HPLC or GC-MS : To assess purity and identify residual solvents or byproducts.

Calibration with certified reference materials ensures accuracy, and repeated trials under inert atmospheres prevent moisture interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with adequate ventilation, wear nitrile gloves, and employ closed-system transfers to minimize inhalation risks. Storage under dry nitrogen prevents hydrolysis. Immediate decontamination of spills with ethanol-water mixtures (1:1) neutralizes residual isocyanate groups. Regularly update SDS documentation to reflect degradation risks during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data obtained during the synthesis of this compound-derived polymers?

- Methodological Answer : Apply pseudo-first-order (PFO) or pseudo-second-order (PSO) kinetic models to adsorption or reaction rate data. Discrepancies often arise from uncontrolled variables (e.g., pH, temperature fluctuations). Validate models using triplicate experiments and statistical tools like ANOVA. Cross-reference with alternative techniques (e.g., isothermal titration calorimetry) to confirm mechanistic assumptions .

Q. What strategies optimize solvent selection and reaction conditions to minimize side reactions during synthesis?

- Methodological Answer : Prioritize aprotic solvents (e.g., DMF, THF) to avoid nucleophilic interference. Solvent recovery systems (e.g., distillation under reduced pressure) reduce organic waste and improve cost-efficiency. Computational tools like COSMO-RS predict solvent compatibility with diisocyanate reactivity. Reaction monitoring via in-situ FTIR detects early-stage side products (e.g., urea from moisture ingress) .

Q. How can researchers design experiments to evaluate the environmental impact of this compound degradation products?

- Methodological Answer : Conduct accelerated degradation studies under UV light or hydrolytic conditions (pH 4–10). Analyze breakdown products via LC-QTOF-MS to identify toxic intermediates (e.g., aromatic amines). Compare results with ecotoxicity databases (e.g., ECOTOX) to assess risks. Integrate life-cycle assessment (LCA) frameworks to model long-term environmental persistence .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel polymer formulations?

- Methodological Answer : Density functional theory (DFT) simulations calculate electron density around isocyanate groups to predict nucleophilic attack sites. Molecular dynamics (MD) modeling evaluates crosslinking efficiency in polymer matrices. Validate predictions with experimental rheological data and small-angle X-ray scattering (SAXS) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental polymer adsorption capacities?

- Methodological Answer : Re-examine assumptions in theoretical models (e.g., Langmuir vs. Freundlich isotherms) for pore-size distribution and surface heterogeneity. Use BET analysis to characterize material porosity. If contradictions persist, consider non-ideal factors like polymer swelling or competitive adsorption in mixed-solute systems .

Q. What methodologies enhance the reliability of toxicity studies involving this compound?

- Methodological Answer : Combine in-vitro assays (e.g., MTT for cytotoxicity) with in-silico predictions (e.g., QSAR models). Use primary cell lines instead of immortalized cells to better mimic physiological responses. Triangulate results with epidemiological data from analogous diisocyanates (e.g., TDI, MDI) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.